Urea, 1-amidino-3-butyl-, hemisulfate

Description

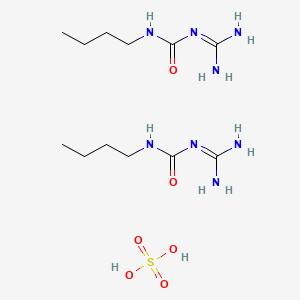

Urea, 1-amidino-3-butyl-, hemisulfate is a chemically modified urea derivative characterized by an amidino group (-C(NH)NH₂) at the 1-position and a butyl chain at the 3-position of the urea backbone, stabilized as a hemisulfate salt. This structural configuration enhances its solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, and chemical synthesis.

Properties

CAS No. |

102434-01-5 |

|---|---|

Molecular Formula |

C12H30N8O6S |

Molecular Weight |

414.49 g/mol |

IUPAC Name |

1-butyl-3-(diaminomethylidene)urea;sulfuric acid |

InChI |

InChI=1S/2C6H14N4O.H2O4S/c2*1-2-3-4-9-6(11)10-5(7)8;1-5(2,3)4/h2*2-4H2,1H3,(H5,7,8,9,10,11);(H2,1,2,3,4) |

InChI Key |

PBOVVFPNJXAMHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N=C(N)N.CCCCNC(=O)N=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of Amidino Group

- The reaction often starts with an aniline or substituted aniline derivative, which is converted into an isothiocyanate intermediate by reaction with thiophosgene or diimidazolethiocarbonyl reagents.

- This isothiocyanate is then reacted with guanidine or substituted guanidine compounds to form amidinothiourea intermediates.

- Alternatively, sodium thiocyanate can be reacted with secondary amines or anilines to form thioureas, which are subsequently reacted with cyanamide derivatives to yield amidinoureas.

Solvent and Reaction Conditions

- The condensation reactions are preferably carried out in polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols.

- Mildly acidic, non-nucleophilic solvents like phenol or cresol can be used to facilitate the reaction.

- Reaction temperatures range from room temperature up to about 150 °C, optimized to promote condensation without decomposing the guanidine or amidino groups.

- Acid addition salts of the amines are often used as starting materials to improve reaction efficiency.

Salt Formation

- After the amidinourea base is synthesized, it is converted into the hemisulfate salt by reaction with sulfuric acid or its equivalents.

- This salt formation improves the compound’s stability, solubility, and handling properties.

Specific Preparation Method for Urea, 1-amidino-3-butyl-, Hemisulfate

While direct literature on the exact preparation of “this compound” is limited, the following method is extrapolated from closely related amidinourea syntheses and hemisulfate salt preparations:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting amine: 3-butylamine or substituted aniline with butyl group | Provides the butyl substituent on the amidino nitrogen |

| 2 | Reaction with sodium thiocyanate in polar solvent (e.g., DMF or THF) at 50–150 °C | Formation of thiourea intermediate |

| 3 | Reaction of thiourea intermediate with cyanamide or substituted cyanamide | Formation of amidinourea core |

| 4 | Isolation of free amidinourea base by extraction and purification | Removal of solvents and impurities |

| 5 | Treatment with sulfuric acid (H2SO4) in methanol or ethanol | Formation of hemisulfate salt |

| 6 | Crystallization from suitable solvents (e.g., methanol/ethyl ether) | Purification and isolation of final product |

Research Findings and Data

Reaction Yields and Purity

- Typical yields for amidinourea formation range from 60% to 95%, depending on the substituents and reaction conditions.

- Purity of the final hemisulfate salt is generally confirmed by HPLC, NMR, and elemental analysis, with purities ≥95% achievable.

Analytical Characterization

- 1H and 13C NMR spectroscopy confirm the presence of amidino and urea functional groups.

- Elemental analysis matches theoretical values within ±0.4%.

- Mass spectrometry (ESI-MS) confirms molecular weight and salt formation.

- Crystallographic studies of related amidinourea salts show planar conformations with intramolecular hydrogen bonding stabilizing the structure.

Stability and Solubility

- Hemisulfate salts of amidinoureas exhibit enhanced water solubility compared to free bases.

- The salt form improves chemical stability, reducing decomposition during storage.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting materials | 3-butylamine or substituted aniline | Provides butyl group |

| Solvents | DMF, THF, methanol, ethanol | Polar aprotic and protic solvents |

| Reaction temperature | 50–150 °C | Optimized for condensation |

| Reaction time | 1–4 hours | Depending on scale and reagents |

| Salt formation | Sulfuric acid in methanol/ethanol | Hemisulfate salt formation |

| Purification | Crystallization from methanol/ether | High purity isolation |

| Yield | 60–95% | Dependent on conditions |

| Purity | ≥95% | Confirmed by HPLC, NMR |

Chemical Reactions Analysis

Types of Reactions

n-Butylguanylurea semisulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert n-Butylguanylurea semisulfate into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of urea, including 1-amidino-3-butyl-, exhibit antimicrobial activity against various pathogens. For instance, amidinothioureas have been studied for their efficacy against protozoal infections such as those caused by Plasmodium species, which are responsible for malaria. These compounds demonstrated significant antimalarial activity in animal models, suggesting potential for development into therapeutic agents for treating malaria in humans and animals .

Gastrointestinal Disorders

Urea derivatives have been investigated for their therapeutic effects on gastrointestinal disorders. Specifically, amidinothioureas have shown promise as antispasmolytic agents, potentially beneficial in treating conditions characterized by excessive gastric secretion and spasms. In studies involving animal models, these compounds were found to reduce gastric acid secretion and alleviate symptoms associated with gastrointestinal distress .

Enzyme Activity Modulation

Urea compounds like 1-amidino-3-butyl-hemisulfate play a significant role in modulating enzyme activities related to nitrogen metabolism. Urea amidolyase, an enzyme prevalent in various organisms, is crucial for nitrogen recycling. Studies have shown that the structural properties of urea derivatives can influence enzyme conformation and activity, potentially enhancing metabolic efficiency .

Protein Interaction Studies

The interactions between urea derivatives and proteins have been extensively studied to understand their effects on protein folding and stability. Research indicates that urea can destabilize folded proteins by preferentially interacting with polar amide surfaces on proteins, leading to unfolding . This property is particularly relevant in the context of drug design, where understanding protein-ligand interactions is essential for developing effective therapeutics.

Fertilization and Soil Health

In agricultural settings, urea compounds are utilized to enhance soil fertility and plant growth. The application of urea has been shown to improve nitrogen metabolism in plants, leading to increased amino acid levels and overall plant health. For example, studies on Azolla pinnata demonstrated that urea application significantly affected nitrogenase activity and enhanced amino acid metabolism . This suggests that urea derivatives could be optimized for use as fertilizers to improve crop yields.

Pest Control

Emerging research indicates that certain urea derivatives may possess insecticidal properties. Investigations into the efficacy of these compounds against agricultural pests are ongoing, with preliminary results suggesting potential benefits in integrated pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of n-Butylguanylurea semisulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

O-Methylisourea Hemisulfate

Structural Differences :

- O-Methylisourea hemisulfate lacks the amidino and butyl substituents. Instead, it features a methyl group attached to the oxygen atom of the urea moiety. Applications:

- Primarily used in agrochemical synthesis (e.g., pesticides, herbicides) and pharmaceutical intermediates due to its reactivity in nucleophilic substitution reactions .

Market Trends : - The global market for O-methylisourea hemisulfate is projected to grow at a CAGR of 5.2% (2024–2032), driven by demand in sustainable agriculture and drug development .

Guanidine Hemisulfate

Structural Differences :

- Guanidine hemisulfate replaces the urea core with a guanidine group (-NH-C(NH)-NH₂), offering stronger basicity and hydrogen-bonding capacity.

Applications : - A precursor to metformin, a diabetes drug, and studied for neuroprotective effects in Alzheimer’s disease research. Structural modifications aim to reduce non-target effects while retaining bioactivity . Research Findings:

4,5-Amino-1-n-Hexyl-1H-Pyrazole Hemisulfate

Structural Differences :

- A pyrazole derivative with amino groups and a hexyl chain, stabilized as a hemisulfate salt. Applications:

- Used as a primary intermediate in oxidative hair dyes for keratin fiber stabilization. The hemisulfate salt improves solubility and shelf-life in cosmetic formulations .

Comparative Data Table

Key Research Findings and Trends

- Stability Advantages : Hemisulfate salts across compounds (e.g., pyrazole derivatives) demonstrate improved stability in formulations, suggesting a broader utility for urea-based analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urea, 1-amidino-3-butyl-, hemisulfate, and what analytical methods validate its purity?

- Synthesis : The compound is typically synthesized via condensation reactions between amidino precursors and urea derivatives under controlled pH (e.g., acidic conditions to stabilize the amidino group). A sulfation step follows using sulfuric acid or sulfur trioxide to form the hemisulfate salt .

- Purity Validation : Techniques include:

- HPLC (high-performance liquid chromatography) with UV detection to quantify unreacted precursors.

- Titrimetric analysis to confirm sulfate content.

- Elemental analysis (C, H, N, S) for stoichiometric validation .

Q. How does the solubility profile of this compound influence its experimental applications?

- Methodology : Solubility is determined in solvents like water, DMSO, and ethanol using gravimetric or spectrophotometric methods. For example:

- Prepare saturated solutions at 25°C, filter, and evaporate to measure residual mass.

- Use NMR or UV-Vis spectroscopy to detect solubility limits in organic solvents .

Q. What spectroscopic techniques are used to characterize the molecular structure of this compound?

- FT-IR : Identifies functional groups (e.g., amidino C=N stretch at ~1650 cm⁻¹, sulfate S-O bonds at 1050–1200 cm⁻¹).

- NMR : ¹H and ¹³C NMR confirm the urea backbone and butyl chain connectivity (e.g., δ 3.2 ppm for methylene groups adjacent to the amidino moiety).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and sulfate adducts .

Advanced Research Questions

Q. How would you design an experiment to assess the compound’s inhibitory effects on enzymatic activity, considering potential confounding variables?

- Experimental Design :

- Model System : Use purified enzymes (e.g., cholinesterases) or cell lysates.

- Controls : Include vehicle (e.g., buffer/DMSO), positive inhibitors (e.g., eserine hemisulfate for cholinesterase), and negative controls.

- Variables : Account for pH (amidine groups are pH-sensitive), ionic strength (sulfate may chelate metal cofactors), and temperature .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Audit :

- Compare assay conditions (e.g., cell lines vs. in vitro systems, incubation times).

- Evaluate purity (e.g., HPLC traces from independent labs).

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validations are required?

- In Silico Approach :

- Docking Simulations : Use software like AutoDock Vina to model binding to amidino-recognizing receptors (e.g., β-adrenergic receptors).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Validation :

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD).

- Functional Assays : Test cAMP production (for GPCR targets) or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.